

Spectroscopic data for Boc-Glycine (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Boc-Glycine	
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A Comprehensive Spectroscopic Analysis of Boc-Glycine

This technical guide provides an in-depth overview of the spectroscopic data for N-(tert-butoxycarbonyl)glycine (**Boc-Glycine**), a fundamental building block in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Boc-Glycine is a derivative of the amino acid glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis.

Molecular Formula: C7H13NO4[1][2]

Molecular Weight: 175.18 g/mol [1][2]

Appearance: White solid[3]

Melting Point: 86-89 °C[3]



Spectroscopic Data

The following sections present the characteristic spectroscopic data for **Boc-Glycine**, crucial for its identification and quality control.

NMR spectroscopy is a powerful tool for elucidating the structure of **Boc-Glycine** in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

Table 1: ¹H NMR Spectroscopic Data for **Boc-Glycine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
1.45	S	9Н	-C(CH₃)₃ (Boc group)	CDCl₃
3.95	d	2H	-CH ₂ - (Glycine backbone)	CDCl₃
5.05	br s	1H	-NH- (Amide proton)	CDCl₃
10.5	br s	1H	-COOH (Carboxylic acid proton)	CDCl₃

Data sourced from publicly available spectral databases.

Table 2: 13C NMR Spectroscopic Data for **Boc-Glycine**



Chemical Shift (δ) ppm	Assignment	Solvent
28.3	-C(CH₃)₃ (Boc group)	DMSO-d ₆
42.5	-CH ₂ - (Glycine backbone)	DMSO-d ₆
80.0	-C(CH₃)₃ (Boc group)	DMSO-d ₆
156.0	-C=O (Urethane carbonyl)	DMSO-d ₆
171.5	-COOH (Carboxylic acid carbonyl)	DMSO-d ₆

Data sourced from publicly available spectral databases.[4]

IR spectroscopy provides information about the functional groups present in **Boc-Glycine**. The characteristic absorption bands are summarized in the table below.

Table 3: IR Spectroscopic Data for Boc-Glycine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3350	Medium	N-H stretch (Amide)
2980	Medium	C-H stretch (Aliphatic)
1715	Strong	C=O stretch (Carboxylic acid dimer)
1685	Strong	C=O stretch (Urethane)
1520	Medium	N-H bend and C-N stretch (Amide II)
1160	Strong	C-O stretch (tert-butyl)

Data is a representation of typical values obtained from various sources.



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Boc-Glycine**.

Table 4: Mass Spectrometry Data for Boc-Glycine

m/z	Interpretation	Ionization Mode
176.0917	[M+H]+ (Protonated molecule)	ESI+
120.0	$[M - C_4H_8 + H]^+$ (Loss of isobutylene)	EI
102.0	[M - COOH - CH₃ + H]+	El
57.0	[C ₄ H ₉] ⁺ (tert-butyl cation)	EI

Fragmentation patterns can vary depending on the ionization technique and energy.[5] Data for ESI+ is also available.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-Glycine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Lock the spectrometer to the deuterium signal of the solvent.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.



- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, pulse width of 90 degrees.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, pulse width of 30-45 degrees.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak.
- Sample Preparation: Place a small amount of solid Boc-Glycine powder directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Data Acquisition:
 - Collect the IR spectrum.
 - Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
- Data Processing:
 - The software will automatically perform a background subtraction.

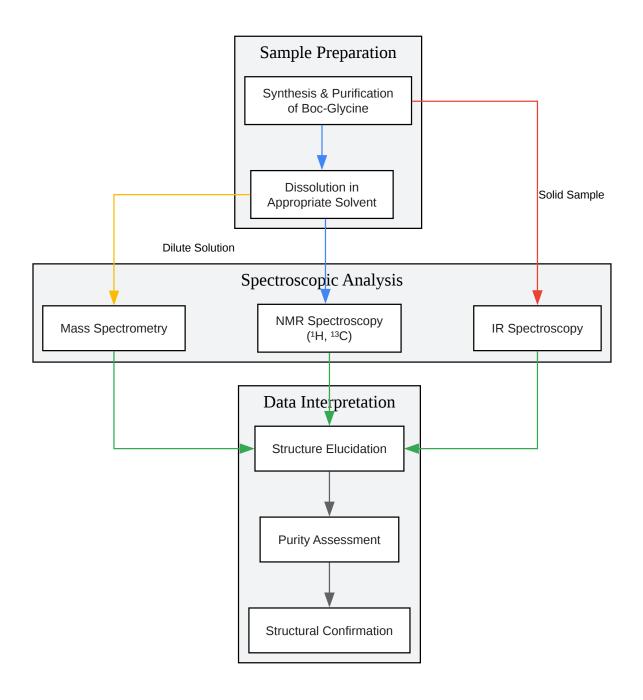


- Identify and label the major absorption peaks.
- Sample Preparation: Prepare a dilute solution of **Boc-Glycine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6] Further dilute this stock solution to a final concentration of 1-10 μg/mL.[6]
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte and solvent system.
- · Data Acquisition:
 - Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
 - If fragmentation data is required, perform MS/MS analysis by selecting the parent ion of interest (e.g., m/z 176 for [M+H]+) and applying collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion and any significant fragment ions.
 - Compare the observed mass to the calculated exact mass of Boc-Glycine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-Glycine**.





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Caption: Workflow for Spectroscopic Analysis of **Boc-Glycine**.

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- To cite this document: BenchChem. [Spectroscopic data for Boc-Glycine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558421#spectroscopic-data-for-boc-glycine-nmr-ir-mass-spec]

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